molecular formula C17H22N4O4 B10909792 N-(2,3-dimethylcyclohexyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

N-(2,3-dimethylcyclohexyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Cat. No.: B10909792
M. Wt: 346.4 g/mol
InChI Key: COOCAAQRPUONQQ-UHFFFAOYSA-N
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Description

N~2~-(2,3-DIMETHYLCYCLOHEXYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-DIMETHYLCYCLOHEXYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multiple steps, including the formation of the furan ring, the introduction of the pyrazole moiety, and the attachment of the dimethylcyclohexyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,3-DIMETHYLCYCLOHEXYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the nitro group, leading to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

N~2~-(2,3-DIMETHYLCYCLOHEXYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,3-DIMETHYLCYCLOHEXYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, pyrazole-containing molecules, and cyclohexyl-substituted compounds. Examples include:

  • 2-Furamide derivatives
  • 1H-Pyrazole-1-yl methyl compounds
  • Dimethylcyclohexyl-substituted molecules

Uniqueness

N~2~-(2,3-DIMETHYLCYCLOHEXYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H22N4O4

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2,3-dimethylcyclohexyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H22N4O4/c1-11-4-3-5-15(12(11)2)19-17(22)16-7-6-14(25-16)10-20-9-13(8-18-20)21(23)24/h6-9,11-12,15H,3-5,10H2,1-2H3,(H,19,22)

InChI Key

COOCAAQRPUONQQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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